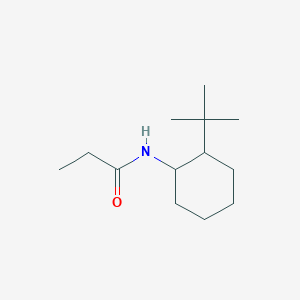![molecular formula C17H21ClN6O B5312989 N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, commonly known as CEP-701, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
CEP-701 inhibits the activity of FLT3 and KIT by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling proteins. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have anti-tumor activity in various cancer cell lines, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and gastrointestinal stromal tumors (GIST). It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, CEP-701 has been demonstrated to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CEP-701 is its specificity for FLT3 and KIT, which allows for targeted inhibition of these kinases. However, CEP-701 has also been shown to have off-target effects on other kinases, which may limit its use in certain applications. In addition, CEP-701 has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in in vivo experiments.
Zukünftige Richtungen
For the research and development of CEP-701 include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in in vivo experiments. In addition, the identification of biomarkers that can predict the response to CEP-701 in cancer patients may help to personalize its use in clinical settings. Furthermore, the combination of CEP-701 with other targeted therapies may enhance its anti-tumor activity and improve patient outcomes.
Synthesemethoden
CEP-701 is synthesized using a multi-step process involving the reaction of 4-chloroaniline with 2-aminopyrimidine, followed by the reaction with pyrrolidine and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
CEP-701 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the activity of receptor tyrosine kinases, such as FLT3 and KIT, which are involved in cell growth and differentiation. CEP-701 has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c18-13-3-5-14(6-4-13)23-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-2-10-24/h3-6,11-12H,1-2,7-10H2,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYADZJKPNYCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)
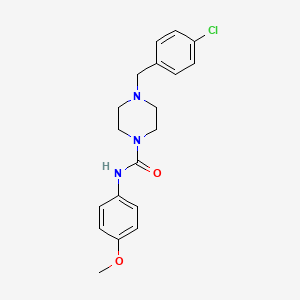
![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)

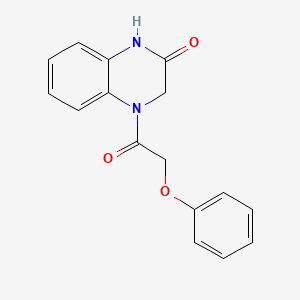
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)
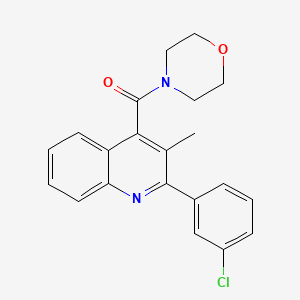
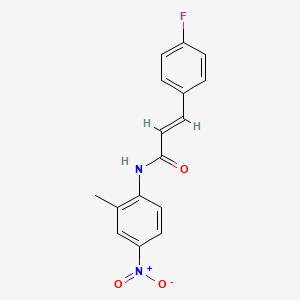
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)
